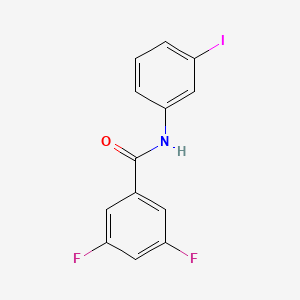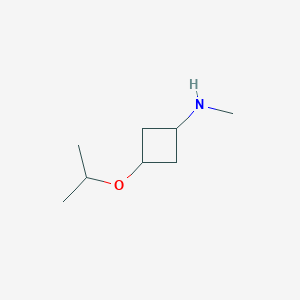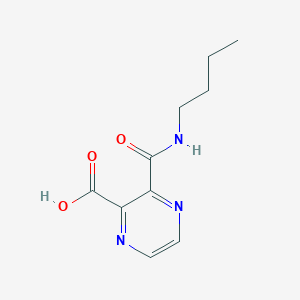
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide typically involves the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Amidation: The formation of the amide bond by reacting the brominated and iodinated benzene derivative with 2-hydroxypropylamine.
The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine and iodine atoms can be reduced to form dehalogenated derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzene ring.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The hydroxypropyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
- 5-bromo-N-(2-hydroxypropyl)-2-nitrobenzenesulfonamide
- 5-bromo-N-(2-hydroxypropyl)-N-methyl-2-(methylamino)-3-pyridinesulfonamide
Uniqueness
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and binding properties. The hydroxypropyl group also contributes to its solubility and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11BrINO2 |
|---|---|
Molekulargewicht |
384.01 g/mol |
IUPAC-Name |
5-bromo-N-(2-hydroxypropyl)-2-iodobenzamide |
InChI |
InChI=1S/C10H11BrINO2/c1-6(14)5-13-10(15)8-4-7(11)2-3-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15) |
InChI-Schlüssel |
WGYYKFIAMYIUKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Br)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)

![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)




![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
